2-methyl-1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2,3-dihydro-1H-indole
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Overview
Description
2-methyl-1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2,3-dihydro-1H-indole is a heterocyclic compound that features both an indole and a triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2,3-dihydro-1H-indole typically involves the formation of the triazole ring followed by its attachment to the indole moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions, often using catalysts to facilitate the reaction . The reaction conditions may vary, but they generally require controlled temperatures and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-methyl-1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2,3-dihydro-1H-indole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like chromium trioxide or oxygen.
Reduction: Reduction reactions can be performed using hydrogenation or other reducing agents.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the indole and triazole rings.
Common Reagents and Conditions
Common reagents include oxidizing agents like chromium trioxide, reducing agents like hydrogen, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity .
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the indole or triazole rings .
Scientific Research Applications
2-methyl-1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2,3-dihydro-1H-indole has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-methyl-1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The triazole moiety can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The indole ring can also participate in interactions with proteins and nucleic acids, further contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: An antifungal agent containing a triazole ring.
Trazodone: An antidepressant with a triazole moiety.
Voriconazole: Another antifungal with a triazole structure.
Uniqueness
What sets 2-methyl-1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2,3-dihydro-1H-indole apart is its unique combination of an indole and a triazole ring, which imparts distinct chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets, making it a versatile compound for various applications .
Properties
IUPAC Name |
2-methyl-1-[(4-methyl-1,2,4-triazol-3-yl)methyl]-2,3-dihydroindole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4/c1-10-7-11-5-3-4-6-12(11)17(10)8-13-15-14-9-16(13)2/h3-6,9-10H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQZBLQAPQJHVBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1CC3=NN=CN3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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